molecular formula C12H16Cl2N4O B7971212 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No.: B7971212
M. Wt: 303.18 g/mol
InChI Key: UQUZZGQRJBZEEW-UHFFFAOYSA-N
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Description

4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a piperidine ring, an oxadiazole ring, and a pyridine ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable amidoxime with a nitrile under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Pyridine Ring Attachment: The final step involves coupling the oxadiazole-piperidine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products of these reactions vary based on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways, making it a candidate for drug discovery and development.

Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)benzene
  • 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)thiophene
  • 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyrimidine

Comparison: Compared to these similar compounds, 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is unique due to the presence of the pyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its chemical reactivity and stability, making it a distinct and valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-piperidin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9;;/h4-5,7-8,10,14H,1-3,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUZZGQRJBZEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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